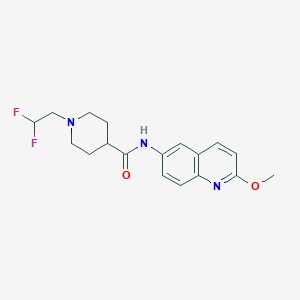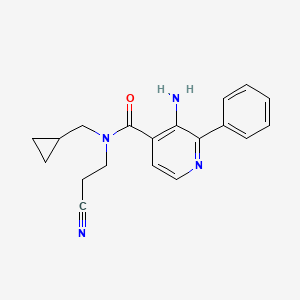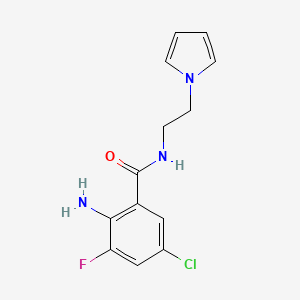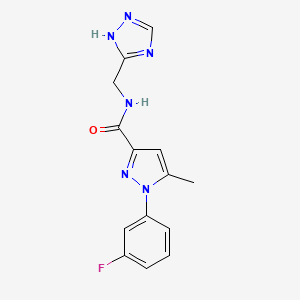![molecular formula C13H18N4O B6624877 2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole](/img/structure/B6624877.png)
2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This tetrazole compound is a heterocyclic organic compound that contains four nitrogen atoms and is known to exhibit diverse biological activities.
作用機序
The mechanism of action of 2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole is not fully understood. However, it is believed that the compound exerts its biological activities by interacting with specific receptors in the body. For instance, the analgesic activity of 2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole is believed to be mediated through the inhibition of prostaglandin synthesis. Similarly, the anticonvulsant activity of the compound is thought to be due to its ability to modulate the activity of GABA receptors in the brain.
Biochemical and Physiological Effects:
2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole has been shown to exhibit several biochemical and physiological effects. For instance, the compound has been found to reduce inflammation and pain in animal models. It has also been shown to have antifungal and antimicrobial properties. Moreover, 2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole has been found to exhibit anticonvulsant and antidepressant activities.
実験室実験の利点と制限
One of the major advantages of 2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole is its diverse biological activities. This tetrazole compound has been found to exhibit anti-inflammatory, analgesic, anticonvulsant, and antidepressant activities, among others. Moreover, it has been shown to possess antimicrobial and antifungal properties. However, one of the limitations of 2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole is its potential toxicity. The compound has been found to be toxic to some cells at high concentrations, which limits its use in some experiments.
将来の方向性
There are several future directions for the study of 2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole. One potential direction is the synthesis of new analogs of the compound with improved biological activities. Another direction is the investigation of the compound's potential use in the treatment of various diseases, such as cancer and neurodegenerative disorders. Moreover, the mechanism of action of 2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole needs to be further elucidated to fully understand its biological activities. Finally, the toxicity of the compound needs to be further studied to ensure its safe use in various experiments.
合成法
The synthesis of 2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole can be achieved through several methods. One of the most commonly used methods is the reaction of 4-methylbenzyl chloride with sodium azide in the presence of copper(I) chloride to give 2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole. The reaction takes place in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and requires careful handling due to the explosive nature of sodium azide.
科学的研究の応用
2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole has been extensively studied for its potential applications in various fields of scientific research. This tetrazole compound has been found to exhibit anti-inflammatory, analgesic, anticonvulsant, and antidepressant activities. It has also been shown to possess antimicrobial and antifungal properties. Moreover, 2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole has been investigated for its potential use as a building block in the synthesis of various biologically active compounds.
特性
IUPAC Name |
2-(3-methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-11-4-6-12(7-5-11)10-13-14-16-17(15-13)8-3-9-18-2/h4-7H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVYORPEFSVZBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN(N=N2)CCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-2-(methylamino)-N-[(2,4,5-trimethoxyphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B6624810.png)
![N-[(3,4-difluorophenyl)methyl]-N-[2-(dimethylamino)ethyl]-2-(methylamino)pyridine-4-carboxamide](/img/structure/B6624811.png)
![3-amino-2,4-dichloro-N-[3-(difluoromethyl)phenyl]benzamide](/img/structure/B6624818.png)

![2-amino-5-chloro-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-fluorobenzamide](/img/structure/B6624831.png)
![N-[[5-chloro-6-(2-methylpropoxy)pyridin-3-yl]methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B6624835.png)

![4-methyl-N-[(4-methyl-2-propoxyphenyl)methyl]thiadiazole-5-carboxamide](/img/structure/B6624853.png)
![1-[(6-Ethoxypyridin-2-yl)methyl]-5-fluoropyridin-2-one](/img/structure/B6624867.png)
![1-[(2,6-Dimethylpyridin-3-yl)methyl]-5-fluoropyridin-2-one](/img/structure/B6624871.png)
![1-(2,2-difluoroethyl)-N-[(4-imidazol-1-ylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B6624891.png)
![3-Bromo-4-[(4-cyclopropyl-3-oxopiperazin-1-yl)methyl]benzonitrile](/img/structure/B6624901.png)

